![molecular formula C7H7Cl2N3S2 B11744849 [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B11744849.png)
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea is a heterocyclic compound containing both thiophene and thiourea moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in ethanol as a solvent. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
化学反応の分析
Types of Reactions
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
科学的研究の応用
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and antioxidant activities.
Material Science: It can be used in the synthesis of novel materials with specific electronic properties.
Biological Studies: The compound’s interaction with biological targets, such as enzymes, has been explored to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets. For instance, it has been shown to interact with cytochrome P450 enzymes, inhibiting their activity and thereby affecting various metabolic pathways . The thiourea moiety is crucial for its binding affinity and inhibitory effects.
類似化合物との比較
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea can be compared with other thiophene and thiourea derivatives:
(E)-3-(5-Bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one: This compound also contains a thiophene ring and has been studied for its antimicrobial and anticancer properties.
3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-benzothiophene-2-carboxamide: Another similar compound with potential biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of thiophene and thiourea moieties, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C7H7Cl2N3S2 |
|---|---|
分子量 |
268.2 g/mol |
IUPAC名 |
[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H7Cl2N3S2/c1-3(11-12-7(10)13)4-2-5(8)14-6(4)9/h2H,1H3,(H3,10,12,13)/b11-3- |
InChIキー |
ZXSKCEDEXJKYMC-JYOAFUTRSA-N |
異性体SMILES |
C/C(=N/NC(=S)N)/C1=C(SC(=C1)Cl)Cl |
正規SMILES |
CC(=NNC(=S)N)C1=C(SC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


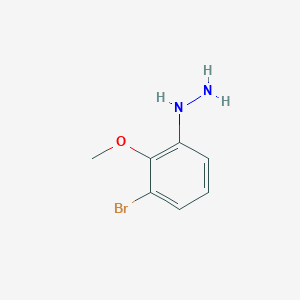
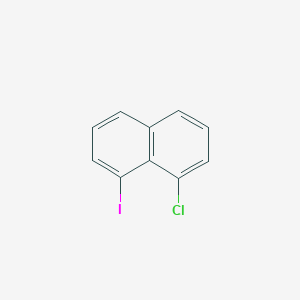
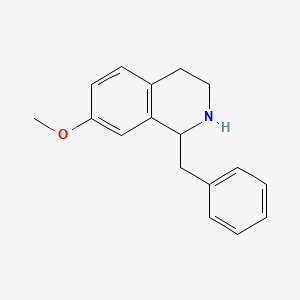
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744790.png)
![[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744797.png)
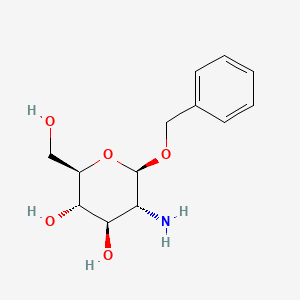
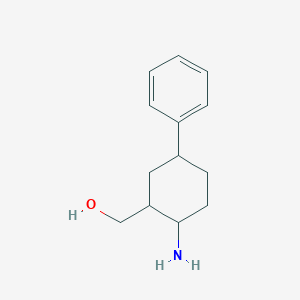
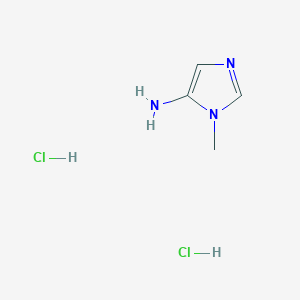
![N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11744823.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)
![3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11744831.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744839.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744841.png)
